molecular formula C21H23N3O3 B10829107 MDA-19 N-(5-hydroxyhexyl) metabolite

MDA-19 N-(5-hydroxyhexyl) metabolite

Cat. No.: B10829107
M. Wt: 365.4 g/mol
InChI Key: WYSNDQVEPJYZNN-UHFFFAOYSA-N
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Description

MDA-19 N-(5-hydroxyhexyl) metabolite is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a potential metabolite of MDA-19 based on the published metabolism of JWH-018 . This compound is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDA-19 N-(5-hydroxyhexyl) metabolite involves the reaction of N-(5-hydroxyhexyl) with benzohydrazide. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is obtained as a crystalline solid with a molecular formula of C21H23N3O3 and a molecular weight of 365.4 .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of this compound. It is primarily produced in research laboratories for analytical and forensic purposes .

Chemical Reactions Analysis

Types of Reactions

MDA-19 N-(5-hydroxyhexyl) metabolite undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound .

Mechanism of Action

MDA-19 N-(5-hydroxyhexyl) metabolite exerts its effects by interacting with cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). It has been shown to induce apoptosis and inhibit the proliferation of cancer cells by inactivating the AKT signaling pathway . The compound also affects mitochondrial pathways, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MDA-19 N-(5-hydroxyhexyl) metabolite is unique due to its specific interaction with CB2 receptors and its potential therapeutic applications in cancer treatment. Its distinct metabolic pathway and structural properties differentiate it from other synthetic cannabinoids .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(5-hydroxyhexyl)indol-3-yl]iminobenzamide

InChI

InChI=1S/C21H23N3O3/c1-15(25)9-7-8-14-24-18-13-6-5-12-17(18)19(21(24)27)22-23-20(26)16-10-3-2-4-11-16/h2-6,10-13,15,25,27H,7-9,14H2,1H3

InChI Key

WYSNDQVEPJYZNN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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